molecular formula C7H9ClN4 B1455214 ([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)amine hydrochloride CAS No. 1314394-12-1

([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)amine hydrochloride

Cat. No. B1455214
M. Wt: 184.62 g/mol
InChI Key: ALPIPOOPEGKBAM-UHFFFAOYSA-N
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Description

“([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)amine hydrochloride” is a chemical compound with the empirical formula C7H10Cl2N4. Its molecular weight is 221.09 . It’s part of a collection of unique chemicals provided by Sigma-Aldrich .


Synthesis Analysis

A series of novel 3-methylphosphonylated [1,2,4]triazolo[4,3-a]pyridines was synthesized through a 5-exo-dig-type cyclization of chloroethynylphosphonates and commercially available N-unsubstituted 2-hydrazinylpyridines .


Molecular Structure Analysis

The molecular structure of “([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)amine hydrochloride” is represented by the SMILES string Cl.Cl.NCc1nnc2ccccn12 .


Chemical Reactions Analysis

The reaction of chloroethynylphosphonates with 2-hydrazinylpyridines proceeds through a 5-endo-dig cyclization to form imidazo[1,2-a]pyridines .

Scientific Research Applications

1. [1,2,4]Triazolo[4,3-a]quinoxaline: Antiviral and Antimicrobial Activities

  • Summary of Application: This compound was synthesized as a potential antiviral and antimicrobial agent. The new compounds were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .
  • Methods of Application: Some of the synthesized compounds were subjected to antiviral and cytotoxicity screening using plaque-reduction assay .
  • Results: Most of the tested compounds exhibited cytotoxicity at concentration 160 μg/ml and compound 8b showed promising antiviral activity. In vitro antimicrobial screening against different pathogenic organisms using agar diffusion method demonstrated that compounds 4d, 6c, 7b, and 8a exhibit antibacterial and/or antifungal activities .

2. [1,2,4]triazolo[4,3-a] Pyrazine Derivatives: Dual c-Met/VEGFR-2 Inhibitors

  • Summary of Application: A series of novel [1,2,4]triazolo [4,3- a ]pyrazine derivatives were designed and evaluated for their inhibitory activities toward c-Met/VEGFR-2 kinases and antiproliferative activities against tested three cell lines in vitro .
  • Methods of Application: The compounds were evaluated for their inhibitory activities toward c-Met/VEGFR-2 kinases and antiproliferative activities against tested three cell lines in vitro .
  • Results: Most of the compounds showed satisfactory activity compared with lead compound foretinib. Among them, the most promising compound 17l exhibited excellent antiproliferative activities against A549, MCF-7, and Hela cancer cell lines with IC 50 values of 0.98 ± 0.08, 1.05 ± 0.17, and 1.28 ± 0.25 µM, respectively, as well as excellent kinase inhibitory activities (c-Met IC 50 = 26.00 nM and VEGFR-2 IC 50 = 2.6 µM) .

3. Novel Triazolo [4,3-a]pyrazine Derivatives: Antibacterial Activity

  • Summary of Application: A series of novel triazolo [4,3- a ]pyrazine derivatives were synthesized and evaluated for their antibacterial activity .
  • Methods of Application: The synthesized compounds were evaluated for in vitro antibacterial activity using the microbroth dilution method .
  • Results: Some of the tested compounds showed moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains. In particular, compound 2e exhibited superior antibacterial activities (MICs: 32 μg/mL against Staphylococcus aureus and 16 μg/mL against Escherichia coli), which was comparable to the first-line antibacterial agent ampicillin .

4. 1,2,4-Triazolo [3,4-b] [1,3,4]thiadiazine Scaffold: Diverse Pharmacological Activities

  • Summary of Application: The 1,2,4-triazolo [3,4- b ] [1,3,4]thiadiazine scaffold and its derivatives have been synthesized and evaluated for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents .
  • Methods of Application: The compounds were synthesized and evaluated for their diverse pharmacological activities .
  • Results: The review focuses particularly on the structure–activity relationship of biologically important 1,2,4-triazolo [3,4- b ] [1,3,4]thiadiazines, which have profound importance in drug design, discovery, and development .

5. Triazolo[4,3-a]pyrazine Derivatives: Antibacterial Activity

  • Summary of Application: A series of novel triazolo[4,3-a]pyrazine derivatives were synthesized and evaluated for their antibacterial activity .
  • Methods of Application: The synthesized compounds were evaluated for in vitro antibacterial activity using the microbroth dilution method .
  • Results: Some of the tested compounds showed moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains. In particular, compound 2e exhibited superior antibacterial activities (MICs: 32 μg/mL against Staphylococcus aureus and 16 μg/mL against Escherichia coli), which was comparable to the first-line antibacterial agent ampicillin .

6. 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine Scaffold: Diverse Pharmacological Activities

  • Summary of Application: The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold and its derivatives have been synthesized and evaluated for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents .
  • Methods of Application: The compounds were synthesized and evaluated for their diverse pharmacological activities .
  • Results: The review focuses particularly on the structure–activity relationship of biologically important 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, which have profound importance in drug design, discovery, and development .

Safety And Hazards

While specific safety and hazard information for this compound isn’t available, similar compounds like 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one have hazard statements H315 - H319 - H335, indicating potential for skin and eye irritation, and respiratory irritation .

properties

IUPAC Name

[1,2,4]triazolo[4,3-a]pyridin-3-ylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4.ClH/c8-5-7-10-9-6-3-1-2-4-11(6)7;/h1-4H,5,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALPIPOOPEGKBAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=C(N2C=C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)amine hydrochloride
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